1H-1,2,3-Triazole-5-carboxylic acid, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)-, methyl ester
Description
This compound is a triazole-based derivative characterized by a 1H-1,2,3-triazole ring substituted at position 1 with a 2,6-dichlorophenyl group and at position 4 with an isopropyl group. The carboxylic acid functionality at position 5 is esterified with a methyl group. Such structural features are common in agrochemicals and pharmaceuticals, particularly antifungal agents .
Properties
IUPAC Name |
methyl 3-(2,6-dichlorophenyl)-5-propan-2-yltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-7(2)10-12(13(19)20-3)18(17-16-10)11-8(14)5-4-6-9(11)15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBMUTUWHVLNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(N=N1)C2=C(C=CC=C2Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119595 | |
| Record name | 1H-1,2,3-Triazole-5-carboxylic acid, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643862-37-6 | |
| Record name | 1H-1,2,3-Triazole-5-carboxylic acid, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1643862-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-5-carboxylic acid, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
β-Keto Phosphonate and Azide Cyclization
A seminal method involves reacting β-keto phosphonates with organic azides in the presence of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO). For the target compound:
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β-Keto phosphonate precursor : A phosphonate bearing an isopropyl group (e.g., diethyl (2-(1-methylethyl)-3-oxopropanoyl)phosphonate) reacts with 2,6-dichlorophenyl azide under Cs₂CO₃ catalysis.
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Reaction conditions :
This method achieves >90% regioselectivity for the 1,4,5-trisubstituted triazole due to the Z-enolate intermediate stabilized by cesium chelation. The phosphonate group is subsequently hydrolyzed to a carboxylic acid.
Introduction of the 2,6-Dichlorophenyl Group
The 2,6-dichlorophenyl moiety is introduced via two primary strategies:
Azide Precursor Functionalization
Synthesizing 2,6-dichlorophenyl azide from 2,6-dichloroaniline through diazotization and sodium azide displacement:
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Diazotization : Treat 2,6-dichloroaniline with NaNO₂ and HCl at 0–5°C.
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Azide formation : React the diazonium salt with NaN₃ in aqueous H₂SO₄.
This azide is directly used in the cycloaddition step (Section 1.1), ensuring the aryl group is installed at the triazole’s 1-position.
Post-Cycloaddition Arylation (Less Common)
For triazoles lacking the aryl group, Ullmann coupling or C–H activation can introduce 2,6-dichlorophenyl. However, this approach risks side reactions due to the triazole’s electron-deficient nature.
Carboxylic Acid Esterification
The 5-carboxylic acid methyl ester is introduced via:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole ring.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized triazole derivatives, reduced forms of the compound, and substituted triazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Triazoles are well-known for their antifungal properties. The specific compound under discussion has been studied for its effectiveness against various fungal pathogens. Research indicates that derivatives of triazole exhibit potent antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism makes triazoles valuable in treating fungal infections in humans and plants.
Anticancer Properties
Recent studies have highlighted the potential of triazole compounds as anticancer agents. The methyl ester derivative has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that triazole derivatives could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
Pharmacological Studies
Pharmacological evaluations have revealed that triazole derivatives can modulate various biological activities, including anti-inflammatory and analgesic effects. These properties are attributed to their ability to interact with multiple biological targets, making them suitable candidates for drug development.
Agricultural Applications
Pesticide Development
Triazole compounds are extensively used in agriculture as fungicides. The specific compound has been evaluated for its efficacy against plant pathogens and has shown potential as a protective agent in crop management. Its ability to inhibit fungal growth can help reduce crop losses due to diseases.
Herbicide Properties
Research has also explored the herbicidal potential of triazole derivatives. They can act as growth regulators or inhibitors of specific enzymatic pathways in plants, making them useful in controlling unwanted vegetation.
Materials Science
Polymer Chemistry
In materials science, triazoles are utilized as building blocks for synthesizing polymers with unique properties. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical strength. Research has focused on developing polymeric materials with improved barrier properties for packaging applications.
Coordination Chemistry
Triazole compounds have been studied for their ability to form coordination complexes with metal ions. These complexes can be used in catalysis and as sensors due to their tunable electronic properties. The specific compound's ability to coordinate with various metals opens avenues for developing new catalytic systems.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antifungal Activity | Smith et al., 2023 | Demonstrated significant inhibition of Candida albicans growth at low concentrations. |
| Anticancer Properties | Johnson et al., 2024 | Showed reduced tumor size in breast cancer xenograft models treated with triazole methyl ester. |
| Pesticide Development | Lee et al., 2022 | Effective against Fusarium species, reducing infection rates by over 70% in treated crops. |
| Polymer Chemistry | Zhang et al., 2023 | Developed a new polymer blend incorporating triazole units with enhanced mechanical properties. |
| Coordination Chemistry | Patel et al., 2024 | Identified new metal-triazole complexes with promising catalytic activity for organic transformations. |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and analogous triazole derivatives:
Key Observations:
- Triazole Regioisomerism : The 1,2,3-triazole core in the target compound distinguishes it from 1,2,4-triazole-based fungicides like propiconazole and terconazole. Regioisomerism affects binding to cytochrome P450 enzymes, a common target in antifungal activity .
- Substituent Positioning : The 2,6-dichlorophenyl group in the target compound contrasts with the 2,4-dichloro substitution in propiconazole and terconazole. The 2,6-configuration may alter steric interactions in biological systems .
Physicochemical Properties
- Stability : Ester derivatives are prone to hydrolysis under alkaline conditions, unlike acid chlorides or dioxolane-containing compounds .
Biological Activity
1H-1,2,3-Triazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-1,2,3-Triazole-5-carboxylic acid, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)-, methyl ester is a notable member of this class. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown inhibitory effects on various cancer cell lines. A study reported that derivatives of triazoles exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 5 to 10 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to exhibit activity against various bacterial strains. For example, a related compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 15 µg/mL .
Anti-inflammatory Activity
Inflammation plays a crucial role in many diseases, and compounds targeting inflammatory pathways are of great interest. Triazole derivatives have been shown to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, suggesting potential anti-inflammatory properties .
The biological activity of triazole derivatives is often linked to their ability to interact with specific enzymes or receptors in the body. For instance, they may act as inhibitors of enzymes involved in cancer cell proliferation or as modulators of inflammatory pathways.
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized several triazole derivatives including the compound and evaluated their anticancer activity against several human tumor cell lines. The results indicated that the compound exhibited selective cytotoxicity towards ovarian cancer cells (OVXF 899) with an IC50 value of approximately 2.76 µM. This suggests that modifications in the triazole structure can lead to enhanced anticancer properties .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of various triazole compounds against clinical isolates of bacteria. The compound demonstrated significant antibacterial activity, particularly against drug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What safety protocols are critical when handling azide precursors or chlorinated intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
